Product packaging for Hydroxy-PEG1-acid(Cat. No.:CAS No. 117786-94-4)

Hydroxy-PEG1-acid

Cat. No.: B608000
CAS No.: 117786-94-4
M. Wt: 134.13 g/mol
InChI Key: GTIFLSYPOXYYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Poly(ethylene glycol) (PEG) in Contemporary Research

Poly(ethylene glycol) and its derivatives have become indispensable in modern research, primarily due to their advantageous properties. ekb.eg The process of attaching PEG chains to molecules, known as PEGylation, can significantly enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents. ekb.egresearchgate.net This has led to their widespread use in drug delivery systems, where they can prolong the circulation time of drugs in the bloodstream and reduce immunogenicity. axispharm.comchempep.com

The biocompatibility and low toxicity of PEG make it an ideal candidate for in vivo applications. chempep.com Its flexibility and hydrophilicity are key to its ability to create a protective hydration shell around conjugated molecules, effectively shielding them from enzymatic degradation and immune recognition. chempep.com Researchers have leveraged these characteristics in the development of hydrogels, nanoparticles, and various bioconjugates for applications ranging from tissue engineering to targeted cancer therapies. researchgate.netnmb-journal.com

Rationale for Dedicated Investigation of Hydroxy-PEG14-acid Architectures

The specific architecture of Hydroxy-PEG14-acid, with its terminal hydroxyl and carboxylic acid groups, offers distinct advantages that warrant focused investigation. This heterobifunctional nature allows for sequential and controlled conjugation reactions. The carboxylic acid can be readily activated to react with primary amines, forming stable amide bonds, a common strategy for attaching the linker to proteins, peptides, or other amine-containing molecules. nih.gov Simultaneously, the hydroxyl group provides a secondary site for further modification or attachment to other molecules or surfaces. nih.gov

The defined length of the 14-unit PEG chain is another critical aspect. The length of the PEG linker can significantly influence the properties of the final conjugate, including its biological activity and targeting ability. nih.govmdpi.com Shorter chains, like that of Hydroxy-PEG14-acid, can provide a balance between increased solubility and maintaining the biological activity of the conjugated molecule, which can sometimes be sterically hindered by longer PEG chains. nih.gov

Furthermore, the use of monodisperse PEG linkers, such as Hydroxy-PEG14-acid, is crucial for producing well-defined and homogenous bioconjugates. This is in contrast to polydisperse PEG mixtures, which can result in a heterogeneous population of conjugates with varying properties. The precise molecular weight and structure of Hydroxy-PEG14-acid allow for greater control and reproducibility in research and development.

The investigation into specific PEG architectures like Hydroxy-PEG14-acid is driven by the need for more sophisticated and precisely engineered tools in bioconjugation and drug delivery. Its unique combination of features makes it a valuable linker for constructing complex molecular assemblies with tailored properties for a wide range of advanced research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4 B608000 Hydroxy-PEG1-acid CAS No. 117786-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4-9-3-1-5(7)8/h6H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIFLSYPOXYYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117786-94-4
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117786-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501203147
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117786-94-4
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Hydroxy Peg14 Acid

Controlled Polymerization Strategies for PEG-Acid Synthesis

The synthesis of monodisperse or narrowly distributed PEG oligomers like Hydroxy-PEG14-acid requires methods that offer precise control over the polymerization process. Living polymerization techniques are predominantly employed to achieve this control.

Techniques for Precisely Defined PEG Oligomers

Anionic polymerization of ethylene (B1197577) oxide is the most common and effective method for synthesizing PEG with precise control over molecular weight and end-group functionality. This technique involves the ring-opening polymerization of ethylene oxide initiated by a nucleophile. By carefully controlling the molar ratio of the monomer (ethylene oxide) to the initiator, a predictable polymer chain length can be achieved.

Key characteristics of controlled polymerization for PEG synthesis include:

Living Nature: The polymerization proceeds without termination or chain transfer reactions, allowing the polymer chains to grow at a constant rate.

Narrow Molecular Weight Distribution: A significant advantage of these methods is the production of polymers with a Polydispersity Index (PDI) close to 1.0. The PDI value describes the uniformity of the molecular weight distribution; a value near 1.0 indicates a highly uniform size distribution of the PEG molecules.

Predictable Molecular Weight: The final molecular weight of the polymer is directly proportional to the ratio of monomer consumed to the initiator concentration.

Other controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have also been utilized to synthesize well-defined polymers with PEG side chains, demonstrating the versatility of controlled radical polymerization methods in creating complex polymer architectures. researchgate.net

Table 1: Comparison of Controlled Polymerization Techniques for PEG Synthesis
TechniqueKey FeaturesAdvantagesReferences
Anionic PolymerizationRing-opening of ethylene oxide using a strong nucleophilic initiator (e.g., alkoxide).Precise control over molecular weight; produces narrow PDI (<1.1); direct control of end-groups via initiator.
Atom Transfer Radical Polymerization (ATRP)Controlled radical polymerization of PEG-methacrylate monomers.Applicable to a wider range of monomers; allows for complex architectures like block copolymers. researchgate.net

End-Group Control for Hydroxyl and Carboxylic Acid Functionalities

Achieving the specific heterobifunctional structure of Hydroxy-PEG14-acid—with a hydroxyl group at one terminus and a carboxylic acid at the other—requires careful selection of initiators and termination strategies.

The synthesis typically begins with the anionic polymerization of ethylene oxide using an initiator that will ultimately provide one of the desired functional groups. For instance, polymerization can be initiated from a protected hydroxyl group. The "living" nature of the anionic polymerization means the other end of the chain remains reactive. This reactive terminus can then be converted into the second functional group. To introduce the carboxylic acid, the living polymer chain can be quenched with carbon dioxide, followed by acidification. Alternatively, a terminal hydroxyl group can be oxidized to a carboxylic acid using selective oxidation agents. The functionalization of the terminal hydroxyl groups of the inert PEG macromer with reactive end groups is a key strategy for enabling a variety of crosslinking chemistries. nih.gov

Functionalization Reactions of Hydroxy-PEG14-acid for Advanced Research Applications

The dual functionality of Hydroxy-PEG14-acid allows for orthogonal chemical modifications, where the hydroxyl and carboxylic acid groups can be reacted independently with other molecules. This property is highly valuable for creating complex bioconjugates and advanced materials.

Esterification and Amidation Routes for Conjugation

The terminal carboxylic acid of Hydroxy-PEG14-acid is a versatile handle for conjugation to molecules bearing hydroxyl or amine groups through esterification and amidation reactions, respectively.

Esterification: The reaction of the carboxylic acid with an alcohol results in the formation of an ester linkage. This reaction is typically catalyzed by an acid (Fischer esterification) and is reversible. nih.govchemguide.co.ukmasterorganicchemistry.com To drive the reaction to completion, water is often removed, or an excess of one reactant is used. masterorganicchemistry.com Studies on the kinetics of esterification have shown these reactions to be reversible, following a second-order reversible kinetic model. nih.gov

Amidation: The formation of an amide bond between the carboxylic acid and a primary or secondary amine is a cornerstone of bioconjugation due to the high stability of the resulting bond. creativepegworks.com Direct thermal condensation of acids and amines is possible but often requires high temperatures. mdpi.com Therefore, the reaction is almost always mediated by coupling agents or activators that convert the carboxylic acid into a more reactive intermediate. Common activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, reactive NHS ester. creativepegworks.commedkoo.com This activated ester then readily reacts with an amine to form a stable amide bond. creativepegworks.com

Table 2: Common Reagents for Carboxylic Acid Activation in Amidation
Activating AgentAbbreviationMechanismReferences
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCForms a reactive O-acylisourea intermediate that reacts with amines. Water-soluble byproducts. medkoo.com
DicyclohexylcarbodiimideDCCSimilar mechanism to EDC, but the byproduct (dicyclohexylurea) is insoluble in most organic solvents. medkoo.com
N-hydroxysuccinimideNHSOften used with EDC or DCC to form a semi-stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines. creativepegworks.com

"Click Chemistry" Approaches for Bioconjugation and Material Assembly

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform under mild conditions, generating only inoffensive byproducts. shochem.com These reactions have become powerful tools for bioconjugation, allowing for the efficient linking of PEG derivatives to biomolecules or surfaces. labinsights.nl

To utilize click chemistry, one of the terminal groups of Hydroxy-PEG14-acid must first be converted into a "clickable" functional group, such as an azide or an alkyne. For example, the terminal hydroxyl group can be converted to an azide, while the carboxylic acid can be reacted with an alkyne-containing amine, creating a heterobifunctional linker poised for click reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. researchgate.net It involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole ring. researchgate.netnih.gov This reaction is highly efficient and bio-orthogonal, meaning it does not interfere with biological processes.

In the context of Hydroxy-PEG14-acid, a derivative bearing an azide or alkyne can be conjugated to a protein, drug, or surface that has been modified with the complementary functional group. nih.govjenkemusa.com The reaction is catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate with a reducing agent. nih.gov The resulting triazole linkage is extremely stable, making CuAAC an ideal method for creating robust bioconjugates and materials. labinsights.nl This methodology has been successfully used for site-specific PEGylation of proteins, leading to improved therapeutic efficacy. nih.gov

Thiol-Ene/Yne Reactions

Thiol-ene and thiol-yne reactions are powerful "click chemistry" tools for forming stable carbon-sulfur bonds under mild conditions, often initiated by radicals or light. researchgate.net These reactions are highly efficient and orthogonal to many other functional groups, making them ideal for PEGylation and the synthesis of complex architectures like hydrogels. nih.govnih.gov

For a molecule like Hydroxy-PEG14-acid to participate, it must first be functionalized with either a thiol, an "ene" (alkene), or a "yne" (alkyne) group. The terminal hydroxyl and carboxyl groups serve as convenient handles for introducing these functionalities. For instance, the hydroxyl group can be esterified with 3-mercaptopropionic acid to introduce a thiol group. nih.gov Alternatively, the carboxyl group can be reacted with an amine-containing alkene or alkyne via amide bond formation to prepare the molecule for thiol-ene/yne chemistry.

Thiol-Ene Chemistry: This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene). researchgate.net It is known for its resistance to oxygen inhibition, making it suitable for reactions performed in aerobic conditions. rsc.org This chemistry is widely used to create PEG-based hydrogels by crosslinking multi-arm PEG-norbornene macromers with thiol-containing peptides or polymers. nih.govresearchgate.net The resulting thioether bonds are highly stable.

Thiol-Yne Chemistry: This reaction involves the addition of a thiol to a carbon-carbon triple bond (yne). A key feature is that each alkyne can react with two thiol molecules, leading to highly crosslinked networks. mdpi.com Like thiol-ene reactions, thiol-yne chemistry can be initiated by radicals or proceed via a nucleophilic mechanism, often without a catalyst. nih.govresearchgate.net This method has been successfully used to prepare PEG-based hydrogels with tunable properties and residual functional groups for further modification. nih.gov

FeatureThiol-Ene ReactionThiol-Yne Reaction
Reactants Thiol (-SH) + Alkene (-C=C-)Thiol (-SH) + Alkyne (-C≡C-)
Stoichiometry 1:1 (Thiol:Ene)Up to 2:1 (Thiol:Yne)
Initiation Radical (Photo- or thermal initiators), Enzymatic rsc.orgRadical, Nucleophilic (catalyst-free) nih.gov
Product Stable Thioether LinkageVinyl Sulfide (first addition), Dithioether (second addition)
Key Advantages High efficiency, oxygen resistance, rapid kinetics nih.govrsc.orgHigher crosslinking density, potential for post-functionalization nih.govrsc.org
Common PEG Precursors PEG-Norbornene, PEG-Acrylate, PEG-ThiolPEG-Alkyne, PEG-Thiol

Orthogonal Chemical Strategies for Multi-Functional PEGylation

The heterobifunctional nature of Hydroxy-PEG14-acid, with its chemically distinct hydroxyl and carboxylic acid termini, is ideal for orthogonal chemical strategies. biochempeg.com This allows for the site-specific introduction of multiple different molecules or functional groups onto the same PEG chain in a controlled manner. jenkemusa.com An orthogonal reaction set consists of reactions that can occur in the same vessel without interfering with one another. nih.gov

The carboxylic acid end of Hydroxy-PEG14-acid can be selectively reacted with primary amines to form stable amide bonds. This is typically achieved using carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS. researchgate.netaxispharm.comwindows.net This reaction is highly efficient at pH 7-8. windows.net

Independently, the hydroxyl terminus can be modified through various reactions, including:

Esterification: Reaction with carboxylic acids or acyl chlorides. nih.gov

Isocyanate Reaction: Forms a stable urethane linkage. researchgate.netresearchgate.net

Conversion to other functional groups: The hydroxyl group can be converted into an azide, alkyne, or thiol, enabling subsequent "click chemistry" reactions. mdpi.com For example, it can be tosylated and then substituted to yield an azide for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) or a thiol for thiol-ene reactions. mdpi.comnih.gov

This orthogonal approach is crucial for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where one end of the PEG linker is attached to the antibody and the other to a cytotoxic drug. jenkemusa.comjenkemusa.com It also enables the synthesis of precisely defined materials for tissue engineering and drug delivery. mdpi.com

Functional Group 1Reaction 1Functional Group 2Reaction 2Resulting Structure
Carboxylic Acid EDC/NHS Amidation with R¹-NH₂Hydroxyl Esterification with R²-COOHR¹-NH-CO-PEG-O-CO-R²
Carboxylic Acid EDC/NHS Amidation with R¹-NH₂Hydroxyl Conversion to Azide (e.g., via tosylation & NaN₃)R¹-NH-CO-PEG-N₃
Carboxylic Acid Conversion to NHS ester, then reaction with R¹-NH₂ biochempeg.comHydroxyl Reaction with Isocyanate (R²-NCO)R¹-NH-CO-PEG-O-CO-NH-R²
Carboxylic Acid EDC/NHS Amidation with Alkyne-NH₂Hydroxyl Conversion to Thiol (e.g., with 3-mercaptopropionic acid)Alkyne-CO-NH-PEG-O-CO-(CH₂)₂-SH

Derivatization for Surface Modification and Interface Engineering

PEGylation is a widely used technique for modifying the surfaces of materials to improve biocompatibility, increase hydrophilicity, and reduce non-specific protein adsorption, a phenomenon known as biofouling. researchgate.netnih.gov Hydroxy-PEG14-acid is an excellent agent for surface modification due to its defined length and dual functionality.

The carboxylic acid terminus provides a strong anchor point for covalent attachment to a variety of surfaces. For example:

Amine-Functionalized Surfaces: The carboxyl group can be coupled to surfaces containing primary amine groups (e.g., plasma-treated polymers, self-assembled monolayers of aminosilanes) using EDC/NHS chemistry to form a dense layer of PEG chains. researchgate.netwindows.net

Hydroxylated Surfaces: Surfaces like glass, silica, or metal oxides can be first functionalized with an aminosilane, after which the PEG-acid can be attached. dxfluidics.comcreativepegworks.com

Metal Nanoparticles: The carboxyl group, sometimes in conjunction with a thiol, can act as a ligand to bind directly to the surface of metal nanoparticles (e.g., iron oxide), enhancing their colloidal stability in biological media. tandfonline.comresearchgate.net

Once anchored, the PEG chain extends away from the surface, creating a hydrophilic, sterically hindering layer that repels proteins and cells. nih.gov The terminal hydroxyl group remains exposed at the interface between the material and the external environment. This exposed hydroxyl group can either serve to increase the hydrophilicity of the surface or be used as a reactive site for the further attachment of biologically active molecules, such as targeting ligands (antibodies, peptides), enzymes, or fluorescent probes. biochempeg.com This allows for the engineering of "smart" interfaces with specific biological functions.

Substrate/SurfaceAttachment Chemistry (via Carboxyl group)Resulting Surface PropertiesApplication Example
Amine-functionalized glass/silicon Amide bond formation (EDC/NHS) researchgate.netwindows.netReduced protein adsorption, improved hydrophilicityBiochips, microfluidics nih.govdxfluidics.com
Iron Oxide Nanoparticles Covalent coupling to surface amine groups tandfonline.comIncreased colloidal stability, biocompatibilityBiomedical imaging, drug delivery researchgate.net
Polymer Films (e.g., PLA) Grafting onto the polymer matrix researchgate.netImproved mechanical strength and thermal stabilityBiodegradable nanocomposites researchgate.net
Metal-Organic Frameworks (MOFs) Post-synthetic modification of amine-containing ligandsEnhanced biocompatibility, stable coatingDrug delivery carriers tandfonline.com

Advanced Spectroscopic and Chromatographic Characterization of Hydroxy Peg14 Acid and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural confirmation and purity evaluation of PEG compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise structure of Hydroxy-PEG14-acid can be verified.

¹H and ¹³C NMR for Ethylene (B1197577) Glycol Unit Confirmation

¹H NMR spectroscopy provides detailed information about the proton environment within a molecule. For Hydroxy-PEG14-acid, the spectrum is dominated by a strong signal corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-) which typically appears around 3.6 ppm. The protons of the methylene (B1212753) group adjacent to the terminal hydroxyl group and the carboxylic acid will exhibit distinct chemical shifts, allowing for confirmation of the bifunctional nature of the molecule. It is crucial to consider the presence of ¹³C satellite peaks in ¹H NMR spectra of large polymers, as their integration can be significant and, if not accounted for, can lead to erroneous quantification of functionalization. researchgate.netnih.govacs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone. The carbon atoms of the repeating ethylene glycol units in PEGs typically resonate around 70 ppm. nih.gov The carbons of the end groups, specifically the one bearing the hydroxyl group and the one in the carboxylic acid moiety, will have unique chemical shifts, further confirming the structure of Hydroxy-PEG14-acid.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for Hydroxy-PEG14-acid

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
HO-CH₂- 3.7 61
-O-CH₂-CH₂-O- (repeating unit) 3.6 70

Two-Dimensional NMR for Connectivity Analysis

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful methods for establishing the connectivity of atoms within a molecule, which is particularly useful for unambiguous assignment of complex structures. nih.govwiley.com

A COSY experiment on Hydroxy-PEG14-acid would show correlations between adjacent protons, for instance, confirming the coupling between the protons of the repeating ethylene glycol units (-O-CH₂-CH₂-O-). An HSQC spectrum correlates directly bonded proton and carbon atoms, which would definitively link the proton signals of the ethylene glycol units to their corresponding carbon signals, reinforcing the structural assignment made from one-dimensional NMR.

Mass Spectrometry (MS) for Molecular Weight Distribution and Conjugate Confirmation

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and assessing the molecular weight distribution (polydispersity) of polymeric compounds like Hydroxy-PEG14-acid. It is also instrumental in verifying the successful formation of conjugates.

MALDI-TOF MS for Oligomer Distribution Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique that is well-suited for the analysis of polymers. researchgate.netbath.ac.uk It allows for the determination of the absolute molecular weight of individual polymer chains within a sample, providing a detailed picture of the oligomer distribution. bath.ac.uk For Hydroxy-PEG14-acid, which has a defined number of repeating units, MALDI-TOF MS can confirm the expected molecular weight and reveal the presence of any other PEG species with a different number of ethylene glycol units, thus assessing its molecular homogeneity. The mass spectrum would show a series of peaks separated by 44 Da, corresponding to the mass of a single ethylene glycol unit. bath.ac.uk

Table 2: Hypothetical MALDI-TOF MS Data for Hydroxy-PEG14-acid

Oligomer (n=14) Calculated Monoisotopic Mass (Da) Observed m/z ([M+Na]⁺)

ESI-MS for Functionalized Product Verification

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly useful for analyzing functionalized products and conjugates of PEGs. enovatia.compharmtech.com ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) to separate complex mixtures before mass analysis. nih.gov When Hydroxy-PEG14-acid is conjugated to another molecule, such as a peptide or a small molecule drug, ESI-MS can be used to confirm the formation of the conjugate by detecting the mass of the new, larger molecule. acs.orgthermofisher.com The high resolution of modern mass spectrometers allows for the accurate mass determination of these conjugates, providing unequivocal evidence of successful conjugation.

Chromatographic Separations for Purity and Molecular Homogeneity

Chromatographic techniques are essential for assessing the purity and molecular homogeneity of Hydroxy-PEG14-acid. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are commonly employed for this purpose.

HPLC, particularly in reversed-phase mode, can separate Hydroxy-PEG14-acid from non-PEGylated impurities and from PEGs with different end-group functionalities. The retention time of the compound can be used for its identification and the peak area for its quantification, thus determining the purity of the sample. nih.gov

GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume. researchgate.net This technique is ideal for determining the molecular weight distribution and assessing the polydispersity of polymeric samples. For a monodisperse compound like Hydroxy-PEG14-acid, GPC would ideally show a single, narrow peak, confirming its molecular homogeneity.

Table 3: List of Compound Names

Compound Name
Hydroxy-PEG14-acid
Polyethylene glycol

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. shimadzu.comresearchgate.net The method separates molecules based on their hydrodynamic volume, or "effective size in solution." researchgate.net Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying extents and have longer elution times. mtoz-biolabs.com

For Hydroxy-PEG14-acid, GPC is employed to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net An ideal, monodisperse sample would have a PDI of 1.0. However, synthetic polymers are inherently polydisperse. A narrow peak width in the GPC chromatogram indicates a narrow molecular weight distribution. shimadzu.com The analysis provides critical quality control, ensuring batch-to-batch consistency and confirming that the polymer has not undergone degradation or aggregation.

GPC analysis of PEG compounds is well-established, and PEGs are often used as standards for column calibration. lcms.cz The molecular weight is typically determined relative to a series of narrow-distribution polymer standards, such as polystyrene or PEG itself, by creating a calibration curve of log(molecular weight) versus retention time. shimadzu.com

Table 1: Illustrative GPC Analysis Results for a Batch of Hydroxy-PEG14-acid

ParameterValueDescription
Mn (Number-Average Molecular Weight) 680 DaThe total weight of the polymer divided by the total number of molecules.
Mw (Weight-Average Molecular Weight) 710 DaAn average that accounts for the contribution of larger molecules. researchgate.net
PDI (Polydispersity Index) 1.04A measure of the breadth of the molecular weight distribution (Mw/Mn). researchgate.net
Retention Time (Peak) 15.2 minThe time at which the peak of the polymer distribution elutes from the column.

Note: This data is illustrative of typical results. Experimental conditions such as mobile phase (e.g., Tetrahydrofuran or aqueous buffers), column type (e.g., mixed-bed), and flow rate affect the retention time.

High-Performance Liquid Chromatography (HPLC) for Purity and Conjugate Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Hydroxy-PEG14-acid and for analyzing the complex mixtures that result from conjugation reactions. frontiersin.org Reversed-phase HPLC (RP-HPLC) is particularly powerful, separating molecules based on their hydrophobicity.

In the context of Hydroxy-PEG14-acid, RP-HPLC can effectively separate the target compound from starting materials, shorter or longer PEG contaminants, and non-PEGylated impurities. The retention time of PEGylated molecules in RP-HPLC is influenced by the attached PEG chain, with retention generally increasing with the length of the PEG. nih.gov The dispersity of the PEG itself can lead to peak broadening. nih.gov

Following a conjugation reaction, for example, the coupling of Hydroxy-PEG14-acid to a peptide or small molecule, RP-HPLC is used to separate the desired conjugate from unreacted Hydroxy-PEG14-acid, the unreacted substrate, and any side products. The significant change in polarity upon conjugation typically results in a clear separation of these species in the chromatogram.

Because PEG molecules lack a strong UV chromophore, detection can be challenging. While end-group modifications can sometimes introduce a UV-active moiety, alternative universal detection methods are often preferred. A charged aerosol detector (CAD) is highly effective as it responds to all non-volatile analytes, providing a more accurate quantification of PEG-containing species regardless of their optical properties. chromatographyonline.com

Table 2: Example HPLC Data for a Conjugation Reaction Mixture

Peak No.Retention Time (min)Tentative IdentificationPurity / Relative Area (%)
14.5Unreacted Substrate (e.g., peptide)10%
28.1Unreacted Hydroxy-PEG14-acid25%
312.3Desired Conjugate Product 60%
413.5Di-PEGylated Side Product5%

Note: This data is for illustrative purposes. The exact retention times and separation profile depend on the specific conjugate, column (e.g., C18), mobile phase gradient (e.g., water/acetonitrile with an additive like trifluoroacetic acid), and detector used.

Infrared and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides detailed molecular-level information by probing the vibrational modes of molecules. mdpi.com These techniques are complementary and highly effective for identifying functional groups in Hydroxy-PEG14-acid and for monitoring the progress of its conjugation reactions. kurouskilab.com

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation by molecules, which induces transitions between vibrational energy levels. mdpi.com This technique is particularly sensitive to polar functional groups. nih.gov For Hydroxy-PEG14-acid, the IR spectrum is characterized by:

A broad O-H stretching band (approx. 3500-3200 cm⁻¹) from both the hydroxyl and carboxylic acid groups.

A sharp and intense C=O stretching band (approx. 1730-1700 cm⁻¹) from the carboxylic acid.

A strong C-O-C ether stretching band (approx. 1100 cm⁻¹), which is characteristic of the PEG backbone.

C-H stretching bands (approx. 2900 cm⁻¹).

Raman Spectroscopy involves the inelastic scattering of monochromatic light. mdpi.com It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. nih.gov Key features in the Raman spectrum of Hydroxy-PEG14-acid include:

Prominent C-H stretching and bending modes.

Characteristic C-C and C-O backbone vibrations.

While the C=O stretch is visible, it is often less intense than in the IR spectrum.

These techniques are powerful for reaction monitoring . For instance, in an esterification reaction where the carboxylic acid group of Hydroxy-PEG14-acid is conjugated to an alcohol, the reaction progress can be monitored in real-time. This is achieved by observing the decrease in the intensity of the carboxylic acid C=O peak and the appearance of a new ester C=O peak at a slightly different wavenumber (e.g., ~1735 cm⁻¹). Similarly, if the hydroxyl group is modified, changes in the O-H stretching region can be tracked. This application of spectroscopy as a Process Analytical Technology (PAT) tool allows for precise control over the manufacturing of PEGylated drugs and materials. nih.gov

Table 3: Characteristic Vibrational Frequencies for Hydroxy-PEG14-acid

Functional GroupVibration ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
O-H (alcohol & acid) Stretching~3500-3200 (Broad)Weak
C-H (alkane) Stretching~2950-2850 (Strong)~2950-2850 (Very Strong)
C=O (carboxylic acid) Stretching~1730-1700 (Very Strong)~1730-1700 (Moderate)
C-O-C (ether) Stretching~1100 (Very Strong)~1100 (Moderate)
C-C StretchingWeakStrong

Mechanistic Studies of Hydroxy Peg14 Acid in Complex Chemical and Material Systems

Self-Assembly Behavior and Supramolecular Architectures

The amphiphilic nature of molecules derived from Hydroxy-PEG14-acid, which possess both a hydrophilic PEG segment and a hydrophobic moiety, drives their spontaneous organization in aqueous environments into complex supramolecular structures. This self-assembly is governed by the minimization of unfavorable interactions between the hydrophobic parts of the molecules and water.

When Hydroxy-PEG14-acid is conjugated to a hydrophobic molecule, such as a lipid or a long alkyl chain, the resulting amphiphile can self-assemble in water. At concentrations above the critical micelle concentration (CMC), these molecules can form micelles, which are spherical aggregates where the hydrophobic segments are sequestered in the core, and the hydrophilic Hydroxy-PEG14-acid chains form a solvated corona.

Alternatively, under specific conditions of concentration, temperature, and molecular geometry, these amphiphiles can form vesicles. nih.gov Vesicles are bilayer structures enclosing an aqueous core, resembling a simplified cell membrane. The formation of vesicles from amphiphiles is a dynamic process that can be initiated by methods such as thin-film rehydration. nih.gov In this process, a thin film of the amphiphilic compound is hydrated, leading to the spontaneous formation of these enclosed structures. nih.gov The hydrophilic PEG chains of the Hydroxy-PEG14-acid would be exposed to both the external aqueous environment and the internal aqueous core of the vesicle, while the hydrophobic tails would form the central part of the bilayer membrane.

Hydroxy-PEG14-acid is a valuable precursor for the formation of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. The hydroxyl and carboxylic acid functional groups on the molecule can be modified to introduce cross-linkable moieties. medkoo.com

Hydrogelation can be achieved through various cross-linking strategies:

Physical Cross-linking: Non-covalent interactions such as hydrogen bonding and hydrophobic interactions can lead to the formation of reversible hydrogels. For certain PEG derivatives, changes in temperature can induce gelation. researchgate.net

Chemical Cross-linking: Covalent bonds provide more stable and robust hydrogels. The functional groups of Hydroxy-PEG14-acid can be activated or modified to participate in reactions like:

Chain-growth polymerization: The hydroxyl group can be functionalized with a vinyl group (e.g., an acrylate (B77674) or methacrylate), allowing it to be incorporated into a polymer network via radical polymerization. mdpi.comnih.gov

Step-growth polymerization: The terminal acid and hydroxyl groups can be used in condensation reactions. More commonly, they are converted to more reactive functional groups to participate in efficient "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which offer rapid and specific cross-linking under mild conditions. rsc.orgresearchgate.net

Enzymatic Cross-linking: Enzymes can be used to catalyze the formation of cross-links between functionalized PEG molecules under biologically compatible conditions. rsc.org

The dynamics of gelation and the final properties of the hydrogel are highly dependent on several factors, as detailed in the table below. nih.gov

Table 1: Factors Influencing PEG-Based Hydrogel Properties
ParameterEffect on Hydrogel NetworkResulting Property Change
PEG Concentration Increases the density of polymer chains in the precursor solution.Higher cross-linking density, increased storage modulus (stiffness), decreased swelling ratio. nih.gov
Cross-linker to Monomer Ratio Determines the number of cross-links per polymer chain.Affects network homogeneity and mechanical strength. mdpi.com
pH of Precursor Solution Affects the reaction rate of pH-sensitive cross-linking chemistries (e.g., Michael-type addition). nih.govCan be used to control the speed of gelation.
Molecular Weight of PEG Longer PEG chains between cross-links create a looser network.Increased swelling ratio, decreased stiffness, and larger mesh size. nih.gov

Interfacial Interactions and Adsorption Phenomena at Material Surfaces

The functional groups of Hydroxy-PEG14-acid govern its interaction with and adsorption onto various material surfaces. The carboxylic acid group, which is negatively charged at pH values above its pKa, can engage in electrostatic interactions with positively charged surfaces. mdpi.com Conversely, the hydroxyl group and the ether oxygens of the PEG backbone can act as hydrogen bond acceptors, facilitating adsorption onto surfaces rich in hydrogen bond donors. researchgate.net

The adsorption process is influenced by several factors:

Surface Chemistry: On hydrophilic surfaces like silicon oxide, adsorption may be driven by hydrogen bonding. On amine-functionalized (positively charged) surfaces, strong electrostatic attraction with the deprotonated carboxylic acid group of Hydroxy-PEG14-acid would dominate. researchgate.net

pH of the Solution: The pH determines the protonation state of the carboxylic acid group. At low pH, the acid is protonated and neutral, and adsorption may be weaker or driven by other forces. At higher pH, the negatively charged carboxylate promotes strong adsorption to positively charged surfaces. researchgate.net

Solvent Quality: In a good solvent like water, the PEG chain is well-solvated and adopts an extended conformation, which influences how it arranges on a surface.

Once adsorbed, Hydroxy-PEG14-acid can form a thin polymer layer that modifies the surface properties, for instance by increasing its hydrophilicity and providing a steric barrier. researchgate.net

Modulation of Molecular Interactions at Bio-Interfaces (e.g., protein-surface, not protein-drug)

A key application of PEG derivatives like Hydroxy-PEG14-acid is the modification of surfaces to control biological interactions, particularly to prevent the non-specific adsorption of proteins. researchgate.net This "antifouling" property is critical for biomedical implants and biosensors. When a surface is coated with a dense layer of PEG chains, often called a "PEG brush," it effectively repels proteins. nih.gov

The mechanism for this protein resistance is primarily attributed to:

Steric Repulsion: An approaching protein must compress the PEG layer, which is entropically unfavorable. mdpi.com

Hydration Layer: The tightly bound water molecules around the PEG chains present an energetic barrier that must be overcome for a protein to adsorb. researchgate.net

Table 2: Effect of PEG Surface Modification on Protein Adsorption
Surface PropertyDescriptionImpact on Protein AdsorptionReference
Bare (Unmodified) Surface Exposes the underlying material (e.g., metal, polymer), which often has hydrophobic or charged regions.High degree of non-specific protein adsorption, often leading to protein denaturation. nih.gov
Low-Density PEG Layer PEG chains are sparsely grafted and may lie flat on the surface ("mushroom" regime).Moderate reduction in protein adsorption. Some surface areas may remain exposed. nih.gov
High-Density PEG Layer PEG chains are densely packed, forcing them to extend into the solution ("brush" regime).Significant reduction in protein adsorption due to strong steric repulsion and a stable hydration layer. nih.gov

By controlling the way Hydroxy-PEG14-acid is attached to a surface, it is possible to finely tune the interactions at the bio-interface, either creating a passive, non-fouling surface or, by attaching specific ligands to its functional groups, designing a surface that selectively interacts with desired biological molecules. biorxiv.org

Applications of Hydroxy Peg14 Acid in Advanced Materials Science and Nanoscience Research

Engineering of PEGylated Nanocarrier Systems for Research Probes

The process of attaching PEG chains, known as PEGylation, is a cornerstone of nanocarrier design, utilized to enhance stability and solubility. scbt.commdpi.com Hydroxy-PEG14-acid serves as a critical linker in this context, enabling the precise engineering of nanocarriers for research applications.

Liposomes and polymeric micelles are self-assembling nanostructures widely used as carriers for various molecules in research settings. researchgate.net However, their base forms can be rapidly cleared by the body's immune system. Functionalizing their surfaces with PEG chains creates a hydrophilic shield that reduces non-specific interactions with proteins and cells, a "stealth" effect that prolongs circulation time. nih.gov

Hydroxy-PEG14-acid is particularly suited for this purpose. Its carboxylic acid terminus can be covalently bonded to amine groups present on the phospholipids (B1166683) of liposomes or the constituent block copolymers of micelles. This reaction typically uses carbodiimide (B86325) chemistry to form a stable amide bond. The other end of the molecule, the hydroxyl-terminated PEG chain, extends into the aqueous environment, forming a protective layer. nih.gov This functionalization not only improves the stability of the nanocarriers but also provides a hydrophilic surface that can prevent aggregation.

Nanocarrier TypeFunctionalization Strategy with Hydroxy-PEG14-acidResulting Property/AdvantageReference(s)
Liposomes Covalent bonding of the carboxylic acid group to amine-functionalized phospholipids (e.g., PE-NH2) in the lipid bilayer.Enhanced stability, reduced protein adsorption, prolonged circulation ("stealth" effect). nih.govnih.gov
Polymeric Micelles Attachment of the carboxylic acid to amine groups on the hydrophilic block of the constituent copolymers.Improved biocompatibility, prevention of aggregation, controlled interaction with biological components. mdpi-res.com

This table provides an interactive summary of how Hydroxy-PEG14-acid is used to functionalize nanocarriers.

Inorganic nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), possess unique optical and electronic properties that make them valuable as research probes. A significant challenge, however, is their tendency to aggregate in biological media and their potential for non-specific interactions. researchgate.net Surface modification with linkers like Hydroxy-PEG14-acid is a key strategy to overcome these issues. uni-marburg.deresearchgate.net

The carboxylic acid group of Hydroxy-PEG14-acid can be used to anchor the molecule to the nanoparticle surface. This can be achieved through the formation of amide bonds with amine groups previously introduced onto the nanoparticle surface (e.g., on silica-coated nanoparticles) or through direct coordination to the metal surface. researchgate.net The PEG chain provides a steric barrier that prevents aggregation and a hydrophilic surface that improves aqueous dispersibility. uni-marburg.de The terminal hydroxyl group renders the nanoparticle surface bio-inert or can be used as an attachment point for other functional molecules. uni-marburg.de This precise surface engineering is crucial for applications in imaging and sensing, ensuring the nanoparticles remain stable and interact specifically with their intended targets. icn2.cat

Design of Polymer Brushes and Surface Coatings for Anti-fouling Properties

Biofouling—the non-specific adsorption of proteins, cells, and other biological matter onto surfaces—is a major challenge in many applications, from biosensors to medical implants. ethz.ch Coatings that resist biofouling are therefore in high demand. Polymer brushes, which are dense layers of end-grafted polymer chains, are a highly effective anti-fouling strategy. sigmaaldrich.comnih.gov

Hydroxy-PEG14-acid is an ideal building block for creating such anti-fouling surfaces. In a "grafting-to" approach, the carboxylic acid end of the molecule is reacted with a surface that has been functionalized with complementary groups, such as amines. sigmaaldrich.com This process results in a dense layer of PEG chains tethered to the surface. These chains, with their terminal hydroxyl groups, create a highly hydrophilic and sterically repulsive barrier. researchgate.netchalmers.se This layer effectively prevents proteins and cells from adhering to the underlying substrate, a property attributed to the formation of a tightly bound water layer and the entropic penalty associated with compressing the polymer brush. ethz.ch Research has shown that coatings based on PEG can significantly reduce the attachment of cells like fibroblasts and resist protein adsorption. sigmaaldrich.comnih.gov

SurfaceCoating MethodKey FindingReference(s)
GoldSelf-assembled monolayer (SAM) followed by PEG grafting.Resulting polymer coating exhibited excellent protein and cell fouling resistance. sigmaaldrich.com
SilicaAminopropylsilatrane and click chemistry for attaching thiolated PEG.Achieved exceptionally high fouling resistance (99.7%) to crude serum. chalmers.se
Titanium OxideDopamine-based initiator for atom transfer radical polymerization (ATRP) of PEG macromonomers.Yielded thick, fouling-resistant coatings on metal oxide surfaces. sigmaaldrich.com

This interactive table summarizes research findings on PEG-based anti-fouling coatings.

Role in Hydrogel Scaffolds for In Vitro Tissue Engineering Models and Cell Culture Substrates

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used as scaffolds in tissue engineering and as substrates for 3D cell culture because they can mimic the natural extracellular matrix (ECM). nih.govmdpi.com Synthetic polymers like PEG are often used to construct hydrogels due to their tunable properties and biocompatibility. scbt.comnih.gov

Hydroxy-PEG14-acid can be incorporated into hydrogel structures to impart specific properties. The bifunctional nature of the molecule allows it to act as a crosslinker or as a pendant chain modifier. The carboxylic acid and hydroxyl groups can both participate in polymerization or crosslinking reactions (after appropriate activation), integrating the PEG chain into the hydrogel network. nih.govgoogle.com The inclusion of these PEG segments enhances the hydrogel's water content, biocompatibility, and can be used to control its mechanical properties and degradation rate. nih.govresearchgate.net Because PEG is inherently bio-inert, it helps create a "blank slate" scaffold that can then be selectively modified with cell-adhesive peptides or other bioactive molecules to guide cell behavior for specific tissue engineering applications. nih.govnih.gov

Integration into Biosensing Platforms and Diagnostic Reagents (non-clinical aspects)

The performance of biosensors relies on the specific detection of a target analyte and the minimization of non-specific background signals. mdpi.com Hydroxy-PEG14-acid plays a crucial role as a linker and surface passivating agent in the development of advanced biosensing platforms. mdpi.com

In a typical biosensor design, biorecognition elements (e.g., antibodies, nucleic acids) are immobilized on a transducer surface. Hydroxy-PEG14-acid can be used to attach these elements to the surface. Its carboxylic acid group can form a stable covalent bond with amine groups on the biorecognition molecule, while the other end can be attached to the sensor chip. The PEG chain itself serves as a flexible spacer, lifting the recognition element away from the surface. This orientation enhances the accessibility of the binding site to the target analyte and improves reaction kinetics. mdpi.com Furthermore, the PEG linker helps to create an anti-fouling surface around the sensor, preventing non-specific binding of other molecules in the sample, which is a major cause of false signals. chalmers.se This dual function of specific linking and surface passivation significantly improves the sensitivity and specificity of the biosensor.

Development of Smart Materials with Stimuli-Responsive Properties

"Smart" materials are materials that can change their properties in response to external stimuli such as pH, temperature, or light. nih.govatriainnovation.com This responsiveness makes them highly valuable for a range of advanced applications. PEG-containing polymers, including derivatives like Hydroxy-PEG14-acid, are frequently used in the design of such materials. psu.eduresearchgate.net

The carboxylic acid group in Hydroxy-PEG14-acid is inherently pH-responsive. At low pH, it is protonated (-COOH), while at higher pH, it becomes deprotonated (-COO⁻). When incorporated into a polymer network like a hydrogel, this change in charge can lead to significant changes in the material's properties, such as its degree of swelling or its solubility. nih.govpsu.edu

Additionally, PEG chains themselves can exhibit temperature sensitivity. While more pronounced in longer PEG chains, polymers containing oligoethylene glycol units can display a lower critical solution temperature (LCST), where they undergo a reversible phase transition from soluble to insoluble as the temperature is raised. kinampark.com By incorporating Hydroxy-PEG14-acid into copolymers, it is possible to fine-tune the temperature at which this transition occurs, creating thermoresponsive materials. orientjchem.org These stimuli-responsive behaviors are being explored for creating materials that can change shape, release payloads, or alter their surface properties on demand. researchgate.netnih.gov

StimulusResponsive ComponentMaterial ResponsePotential ApplicationReference(s)
pH Carboxylic acid group (-COOH)Change in charge, leading to swelling/deswelling of hydrogels or changes in solubility.pH-responsive release systems. nih.govpsu.edu
Temperature PEG chainPhase transition (LCST behavior), causing polymer to collapse/aggregate above a certain temperature.Thermoresponsive surfaces for cell sheeting, injectable gels. kinampark.comorientjchem.org
Redox (If disulfide bonds are incorporated alongside PEG)Cleavage of disulfide bonds in a reducing environment.Triggered release in specific cellular compartments. nih.gov

This interactive table outlines the stimuli-responsive properties of materials incorporating components like those in Hydroxy-PEG14-acid.

Computational and Theoretical Investigations of Hydroxy Peg14 Acid Architectures

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For Hydroxy-PEG14-acid, all-atom MD simulations in explicit solvent are invaluable for understanding its flexibility, preferred shapes (conformations), and behavior in aqueous environments. researchgate.net

Solution Behavior: MD simulations excel at detailing the interactions between a solute and solvent molecules. For Hydroxy-PEG14-acid in water, simulations show extensive hydrogen bonding between the ether oxygens and water, which accounts for its high water solubility. researchgate.net The simulations can quantify properties like the radius of gyration (Rg), which measures the molecule's compactness, and the solvent-accessible surface area (SASA), which relates to how much of the molecule is exposed to the solvent. researchgate.netnih.gov Studies on single PEG molecules in water have shown that as the chain length increases, the surface hydrophobicity can also increase, which influences interactions and phase behavior. researchgate.net The terminal functional groups (-OH and -COOH) of Hydroxy-PEG14-acid would be expected to be well-solvated, significantly influencing the molecule's orientation and interactions at interfaces.

Table 1: Typical Conformational and Solution Parameters from MD Simulations of Oligo(ethylene glycol) Derivatives.
ParameterDescriptionTypical Findings for PEG Chains in Water
Radius of Gyration (Rg)A measure of the overall size and compactness of the polymer chain.Scales with molecular weight; values indicate a more compact structure than a fully extended chain. rsc.org
End-to-End DistanceThe distance between the terminal atoms of the chain (in this case, the hydroxyl and carboxylic acid groups).Highly variable due to chain flexibility, showing a broad distribution of values. acs.org
Dihedral Angle DistributionThe statistical distribution of torsion angles (e.g., O-C-C-O, C-O-C-C) along the backbone.Shows a preference for specific gauche and trans conformations, leading to ordered local structures like helices. cdnsciencepub.comharvard.edu
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to solvent molecules.Decreased helicity and a more open conformation can lead to an increased SASA. nih.gov
Hydrogen Bonds (Polymer-Water)The number and lifetime of hydrogen bonds formed between the PEG chain and water molecules.Extensive H-bonding with ether oxygens is a key determinant of solubility and conformation. mdpi.com

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanics (QM) calculations are used to solve the fundamental equations that govern the behavior of electrons in molecules. researchgate.net These methods provide highly accurate information about a molecule's electronic structure, which in turn determines its reactivity. For a molecule like Hydroxy-PEG14-acid, QM calculations can predict which parts of the molecule are most likely to participate in chemical reactions.

Electronic Structure: QM methods, such as Density Functional Theory (DFT), are used to calculate the distribution of electrons within the molecule and the energies of its molecular orbitals. researchgate.net Two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net For Hydroxy-PEG14-acid, the oxygen atoms in the ether linkages, the hydroxyl group, and the carboxylic acid group are regions of high electron density, making them potential sites for electrophilic attack or coordination.

Reactivity Prediction: From the electronic structure, various reactivity descriptors can be calculated. researchgate.net For instance, an electrostatic potential map can visualize electron-rich (negative potential) and electron-poor (positive potential) regions on the molecule's surface, predicting sites for electrostatic interactions. For Hydroxy-PEG14-acid, the carboxylic acid group would be a prominent electron-rich site, crucial for its function in conjugation reactions (e.g., forming amide or ester bonds). QM calculations can also be used to model reaction mechanisms, determine activation energies, and predict the most favorable reaction pathways. arxiv.org This is essential for understanding the chemical behavior of the terminal acid group when it is used to link to other molecules.

Table 2: Key Reactivity Descriptors Derived from QM Calculations.
DescriptorDefinitionRelevance for Hydroxy-PEG14-acid
EHOMO (Energy of HOMO)Energy of the highest occupied molecular orbital; related to the capacity to donate an electron.Indicates the nucleophilic character of the molecule. Higher values suggest greater reactivity. researchgate.net
ELUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbital; related to the capacity to accept an electron.Indicates the electrophilic character. Lower values suggest greater reactivity toward nucleophiles. researchgate.net
Energy Gap (ΔE = ELUMO - EHOMO)The energy difference between the LUMO and HOMO.A small gap indicates high polarizability and chemical reactivity. researchgate.net
Dipole Moment (μ)A measure of the overall polarity of the molecule.Influences solubility and the strength of intermolecular interactions.
Electrostatic Potential (ESP)The potential energy experienced by a positive point charge at various locations on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions.

Coarse-Grained Modeling of PEGylated Assemblies and Interfaces

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. mdpi.combiorxiv.org Coarse-grained (CG) modeling addresses this limitation by simplifying the representation of the molecule. rsc.org In a CG model, groups of atoms (e.g., a few ethylene (B1197577) glycol repeat units) are represented as single "beads" or interaction sites. rsc.org This reduction in the number of particles allows for the simulation of much larger systems—such as assemblies of many Hydroxy-PEG14-acid molecules or their behavior at interfaces—over longer timescales. nih.govrsc.org

CG models like MARTINI are parameterized to reproduce key physical properties of the original all-atom system, such as density and interfacial tension. rsc.orgrsc.orgosti.gov These models have been successfully used to study the self-assembly of PEGylated lipids into micelles and bicelles, and the organization of PEG chains grafted onto surfaces. rsc.orgrsc.org For example, simulations can show how PEG chains at an interface adopt different conformations depending on their grafting density, transitioning from a "mushroom" regime at low density (where individual chains are isolated) to a "brush" regime at high density (where chains are stretched away from the surface to avoid overlap). rsc.org This is highly relevant for understanding how linkers like Hydroxy-PEG14-acid behave when attached to nanoparticles or surfaces.

Table 3: Comparison of Computational Modeling Techniques.
TechniqueLevel of DetailTypical System Size / TimescalePrimary Application for Hydroxy-PEG14-acid
Quantum Mechanics (QM)Electronic Structure~100s of atoms / StaticCalculating reaction energetics, bond properties, and electronic reactivity of functional groups. researchgate.netresearchgate.net
All-Atom MDAtomic Resolution~105 atoms / NanosecondsAnalyzing detailed single-molecule conformation, solvation, and local dynamics. researchgate.netresearchgate.net
Coarse-Grained (CG) MDMolecular Segments&gt;106 particles / MicrosecondsSimulating large-scale self-assembly, nanoparticle coating, and interfacial phenomena. nih.govrsc.org

Predictive Modeling for Rational Design of PEG-based Research Tools

The ultimate goal of computational modeling in this context is to move from understanding to prediction and rational design. researchgate.net By combining data from experiments with insights from MD and QM simulations, it is possible to build predictive models that guide the development of new and improved PEG-based research tools. rsc.org

For instance, predictive models can be used to screen libraries of potential PEG derivatives for desired properties. aip.org If one were designing a research tool based on Hydroxy-PEG14-acid, predictive models could help answer key questions: How will changing the PEG chain length affect the solubility or binding affinity of a conjugated biomolecule? What surface density of the linker is needed on a nanoparticle to achieve optimal shielding from protein adsorption? aip.org

Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with function, can be developed to predict properties like protein binding or drug loading capacity in PEGylated nanoparticles. researchgate.netresearchgate.net Machine learning algorithms can be trained on datasets from both computational simulations and high-throughput experiments to create highly accurate predictive tools for complex biological outcomes. nih.govtandfonline.com These approaches enable a rational, hypothesis-driven design cycle, reducing the need for trial-and-error experimentation and accelerating the development of precisely tailored research tools built upon scaffolds like Hydroxy-PEG14-acid. rsc.orgub.edu

Emerging Research Avenues and Future Directions for Hydroxy Peg14 Acid

Development of Novel Polymer Architectures and Topological Control

The field of polymer chemistry is increasingly focused on creating complex, well-defined architectures beyond simple linear chains. The topology of a polymer—whether it is branched, star-shaped, brush-like, or dendritic—profoundly influences its physical and functional properties. Heterobifunctional polymers like Hydroxy-PEG14-acid are fundamental building blocks in the synthesis of such sophisticated structures. walshmedicalmedia.comjenkemusa.com They act as versatile spacers or cross-linking agents that can connect different molecular entities with high specificity. walshmedicalmedia.combiochempeg.com

The ability to selectively react each end of the Hydroxy-PEG14-acid molecule is crucial for topological control. For instance, the carboxylic acid could be used to anchor the PEG chain to a primary amine on a polymer backbone, leaving the hydroxyl group available for further polymerization or functionalization. This could lead to the formation of graft copolymers or polymer brushes, where the PEG chains extend from the main polymer structure. These architectures are of great interest for creating surfaces that resist protein adhesion. Conversely, the hydroxyl group could be used as an initiator for ring-opening polymerization of other monomers, like lactide or caprolactone, to create novel amphiphilic block copolymers. The resulting materials could self-assemble into micelles or vesicles. Research into heterobifunctional PEGs demonstrates their potential to form polymerizable vesicles for various applications. gelest.com

Architecture TypeRole of Hydroxy-PEG14-acidPotential Application
Graft Copolymers Side chain attached to a polymer backbone via its carboxyl or hydroxyl group.Surface modification, drug delivery.
Block Copolymers Serves as a hydrophilic block connected to a hydrophobic polymer block.Self-assembling nanoparticles, micelles.
Dendrimers/Branched Polymers Acts as a linker between branching units.High-loading drug carriers, rheology modifiers.
Cross-linked Hydrogels Functions as a flexible cross-linker between polymer chains.Tissue engineering scaffolds, controlled-release matrices. jenkemusa.com

Exploration in Advanced Separation and Purification Technologies

Advanced separation and purification technologies are critical for fields ranging from biotechnology to environmental science. The performance of these technologies often relies on the specific chemical and physical properties of stationary phase materials. The surface modification of materials like silica, nanoparticles, or membranes with functional polymers can dramatically enhance selectivity and efficiency.

Hydroxy-PEG14-acid is a promising candidate for creating novel separation media. Its heterobifunctional nature allows it to be covalently grafted to a solid support through one end, while the other end remains free to interact with the sample components. For example, the carboxylic acid could be coupled to an amine-functionalized surface, presenting a hydroxyl-terminated PEG surface to the mobile phase. This PEG layer would create a hydrophilic, protein-repellent environment, which is the basis for size-exclusion chromatography (GPC/SEC) used to characterize polymers like PEG itself. chromatographyonline.com

Furthermore, the free terminal group can be functionalized to create a specific affinity matrix. The hydroxyl group could be modified to attach antibodies, enzymes, or other ligands for affinity chromatography. The carboxylate form of the acid terminus (at neutral pH) could be used for ion-exchange chromatography. Studies have shown that bifunctional PEGs can be used to coat nanoparticles, and the subsequent interaction with proteins (the "protein corona") can be studied, which itself is a separation and analysis challenge. researchgate.netmdpi.com Another related application involves grafting PEGs with different end-groups, such as phosphonic acid and hydroxyl, onto ceramic membranes to improve their properties for wastewater treatment. specificpolymers.com

Separation TechniqueRole of Hydroxy-PEG14-acidSeparation Principle
Affinity Chromatography The backbone for immobilizing a specific ligand (e.g., antibody, enzyme) on a solid support.Specific binding interactions between the ligand and the target molecule.
Ion-Exchange Chromatography The terminal carboxylic acid group provides a negatively charged surface (cation exchange).Electrostatic interactions between charged analytes and the charged surface.
Hydrophilic Interaction Liquid Chromatography (HILIC) Creates a stable, hydrophilic layer on the stationary phase.Partitioning of polar analytes into the water-enriched layer on the surface.
Aqueous Two-Phase Systems (ATPS) As a component of the PEG-rich phase for partitioning biomolecules.Differential partitioning of molecules between two immiscible aqueous polymer solutions.

Integration into Microfluidic Systems and Lab-on-a-Chip Devices

Microfluidic systems and lab-on-a-chip devices offer powerful platforms for high-throughput analysis, diagnostics, and chemical synthesis by manipulating minuscule fluid volumes in miniaturized channels. biochempeg.com A major challenge in this field is the non-specific adsorption of biomolecules (like proteins and cells) to the channel walls, an effect known as biofouling. biochempeg.com This can lead to sample loss, cross-contamination, and device failure.

Coating the microchannel surfaces with PEG, a process known as PEGylation, is a highly effective strategy to create non-fouling interfaces. biochempeg.comgoogle.com Heterobifunctional PEGs are particularly well-suited for this purpose as they allow for the robust, covalent attachment of the PEG layer to the device material (commonly PDMS, glass, or polycarbonate). google.comumich.edu Hydroxy-PEG14-acid could be grafted onto a pre-functionalized microchannel surface (e.g., an aminated surface) via its carboxyl group. google.com This creates a dense, hydrophilic brush layer that repels proteins and cells, significantly improving the performance and longevity of the device. umich.edu Studies have demonstrated that such PEG coatings can reduce protein adsorption and platelet adhesion by over 80-95%, enabling long-term applications involving blood or other biological fluids. umich.edu

Beyond surface coatings, heterobifunctional PEG derivatives are also used as surfactants to stabilize droplets in droplet-based microfluidics. rsc.org These systems are used for single-cell analysis, digital PCR, and high-throughput screening. The stability and chemical nature of the droplet interface are critical. The dual functionality of Hydroxy-PEG14-acid could be exploited to create custom surfactants that not only stabilize the emulsion but also allow for the attachment of functional molecules to the droplet surface.

Microfluidic ApplicationFunction of Hydroxy-PEG14-acidBenefit
Anti-Fouling Surface Coating Covalently grafted to microchannel walls to form a hydrophilic polymer brush.Reduces non-specific adsorption of proteins and cells, improving assay reliability. google.comumich.edu
Droplet Stabilization Acts as a surfactant in water-in-oil emulsions.Creates stable, monodisperse droplets for high-throughput screening. rsc.org
Surface Functionalization Provides reactive handles (hydroxyl groups) on the surface for immobilizing capture probes (e.g., antibodies, DNA).Enables specific capture and detection of target analytes.
Control of Electroosmotic Flow (EOF) The charged carboxylate group can modify the surface charge and influence fluid flow under an electric field.Allows for tuning of fluid transport properties in electrophoretic separations. google.com

Interdisciplinary Research with Synthetic Biology and Artificial Systems (non-clinical)

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key area of this non-clinical research is the development of artificial environments that mimic biological systems, such as the extracellular matrix (ECM) for 3D cell culture or artificial cell models like vesicles and protocells. PEG-based hydrogels are extensively used as scaffolds in tissue engineering and for creating 3D cell culture models because they are biocompatible, highly hydrated, and their mechanical properties can be tuned. jenkemusa.comnews-medical.netsigmaaldrich.com

The cross-linking of multi-arm or bifunctional PEGs is the basis for forming these hydrogels. jenkemusa.com Hydroxy-PEG14-acid could serve as a versatile building block in these systems. For example, it could be incorporated into a larger polymer network, with its hydroxyl or carboxyl ends used to covalently attach biomimetic peptides, such as the RGD sequence for cell adhesion or laminin-derived peptides to mimic the basement membrane of the blood-brain barrier. nih.gov This allows for the creation of highly specific and functionalized 3D environments that can direct cell behavior.

In the construction of artificial systems, such as liposomes or polymer-based vesicles used for drug delivery research or as protocell models, Hydroxy-PEG14-acid can play a dual role. It can be incorporated into the vesicle membrane to provide a hydrophilic, protective PEG shield that improves stability. The terminal functional groups can then be used to attach targeting ligands, enzymes, or nucleic acids to the vesicle surface, creating sophisticated, functional nanosystems. wikipedia.org The ability to attach different reactive groups to PEG polymers has greatly expanded their utility in these applications. walshmedicalmedia.com

Research AreaRole of Hydroxy-PEG14-acidObjective
3D Cell Culture / Tissue Engineering Component of a functionalized hydrogel scaffold.Creates a synthetic extracellular matrix (ECM) to support cell growth and tissue formation. jenkemusa.comnih.gov
Artificial Cell Models (Vesicles) Surface coating for liposomes or polymersomes with functional handles.Improves stability and allows for surface functionalization with targeting or catalytic moieties.
Functionalized Biomaterials Linker to attach bioactive molecules (peptides, growth factors) to a material surface.Creates materials that can actively direct biological processes like cell adhesion or differentiation.
Gene Delivery Vectors (non-clinical) Coats viral or non-viral vectors to shield them from immune detection in research models.Enhances the stability and circulation time of gene carriers in vitro and in vivo. wikipedia.org

Q & A

Q. What experimental techniques are recommended to confirm the structural integrity of Hydroxy-PEG14-acid?

Hydroxy-PEG14-acid’s structure (hydroxyl group, PEG spacer, terminal carboxylic acid) requires validation via nuclear magnetic resonance (NMR) for proton environment analysis and mass spectrometry (MS) for molecular weight confirmation. For PEG chain length verification, gel permeation chromatography (GPC) can assess polydispersity . Include purity checks via HPLC, especially when synthesizing derivatives, to detect unreacted intermediates or degradation products.

Q. How does the PEG spacer influence solubility, and what methods optimize its performance in aqueous solutions?

The 14-unit PEG chain enhances hydrophilicity, reducing aggregation in aqueous media. To quantify solubility, use dynamic light scattering (DLS) to measure hydrodynamic radius and zeta potential. For applications requiring pH stability, conduct titration experiments (pH 3–9) to assess carboxylic acid deprotonation effects on solubility .

Q. What are the best practices for functionalizing Hydroxy-PEG14-acid’s hydroxyl group?

The hydroxyl group allows derivatization via esterification or etherification. For controlled reactions, use anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) for ester formation. Monitor reaction progress via FT-IR to track hydroxyl peak (3200–3600 cm⁻¹) reduction. Always compare reaction efficiency with shorter/longer PEG analogs to evaluate steric effects .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported solubility data for PEG-based compounds?

Discrepancies in solubility studies often arise from batch-to-batch variability or unaccounted impurities. Implement a standardized protocol:

  • Purify Hydroxy-PEG14-acid via dialysis (MWCO 1 kDa) to remove low-MW contaminants.
  • Use differential scanning calorimetry (DSC) to detect crystalline vs. amorphous phases.
  • Cross-validate with multiple techniques (e.g., nephelometry for turbidity measurements) .

Q. What strategies mitigate hydrolysis of the carboxylic acid group during long-term storage?

Hydrolysis can be minimized by:

  • Storing in lyophilized form at -20°C under argon.
  • Adding stabilizers (e.g., 1% trehalose) to aqueous formulations.
  • Monitoring degradation via LC-MS every 3 months to quantify free acid formation. Compare stability across buffer systems (e.g., PBS vs. Tris-HCl) .

Q. How to evaluate the impact of PEG chain length on in vivo pharmacokinetics when using Hydroxy-PEG14-acid as a drug conjugate?

Use a comparative pharmacokinetic (PK) study design:

  • Conjugate Hydroxy-PEG14-acid with a model drug (e.g., doxorubicin) and compare with PEG7 and PEG21 analogs.
  • Measure plasma half-life via LC-MS/MS and tissue distribution using radiolabeled tracers.
  • Apply compartmental modeling to assess correlations between PEG length and clearance rates .

Q. What computational approaches predict compatibility between Hydroxy-PEG14-acid and target biomolecules?

Molecular dynamics (MD) simulations can model PEG-protein interactions. Key steps:

  • Build a PEG14 chain in explicit solvent (e.g., TIP3P water model).
  • Simulate binding free energy (ΔG) with target proteins using MMPBSA.
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Methodological Frameworks

Q. How to design a robust study validating Hydroxy-PEG14-acid’s role in nanoparticle drug delivery?

Follow a factorial design:

  • Variables: PEG density, nanoparticle size, drug loading efficiency.
  • Outputs: Drug release profile (USP apparatus), cellular uptake (confocal microscopy).
  • Controls: Non-PEGylated nanoparticles and commercial PEG standards (e.g., PEG2000).
  • Statistical analysis: ANOVA with post-hoc Tukey test to identify significant variables .

Q. What criteria should guide the selection of Hydroxy-PEG14-acid for PROTAC linker design?

Prioritize:

  • Solubility: Ensure >10 mg/mL in physiological buffers to avoid aggregation.
  • Biocompatibility: Test cytotoxicity in primary cell lines (IC50 > 100 µM).
  • Conjugation efficiency: Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio for EDC/NHS coupling) .

Q. How to address batch variability in Hydroxy-PEG14-acid synthesis for reproducible research?

Implement quality control (QC) metrics:

  • Polydispersity index (PDI): Accept ≤1.05 via GPC.
  • End-group fidelity: Quantify free hydroxyls via titration (e.g., acetic anhydride method).
  • Documentation: Adhere to FAIR data principles, detailing synthesis conditions (temperature, catalyst batches) in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy-PEG1-acid
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG1-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.